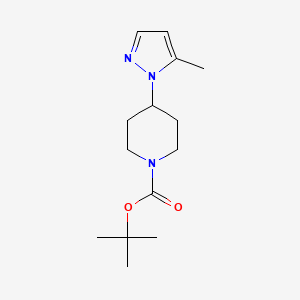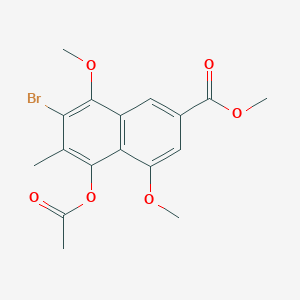
Di-tert-butyl (2-bromopyrimidin-4-yl)iminodicarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidodicarbonic acid, 2-(2-bromo-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a bromine atom and ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidodicarbonic acid, 2-(2-bromo-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester typically involves multiple steps, starting with the preparation of the pyrimidine ring. The bromination of the pyrimidine ring is achieved using bromine or a brominating agent under controlled conditions. The esterification process involves the reaction of the brominated pyrimidine with imidodicarbonic acid and tert-butyl alcohol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Imidodicarbonic acid, 2-(2-bromo-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学研究应用
Imidodicarbonic acid, 2-(2-bromo-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of imidodicarbonic acid, 2-(2-bromo-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ester groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Imidodicarbonic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester
- Imidodicarbonic acid, 2-(2-fluoro-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester
- Imidodicarbonic acid, 2-(2-iodo-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester
Uniqueness
The uniqueness of imidodicarbonic acid, 2-(2-bromo-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester lies in the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.
属性
分子式 |
C14H20BrN3O4 |
|---|---|
分子量 |
374.23 g/mol |
IUPAC 名称 |
tert-butyl N-(2-bromopyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H20BrN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)9-7-8-16-10(15)17-9/h7-8H,1-6H3 |
InChI 键 |
XAMCMNUERUSOEQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C1=NC(=NC=C1)Br)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



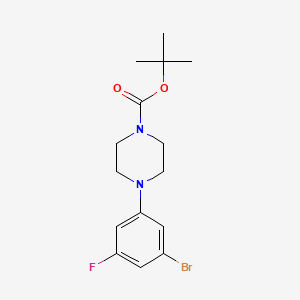

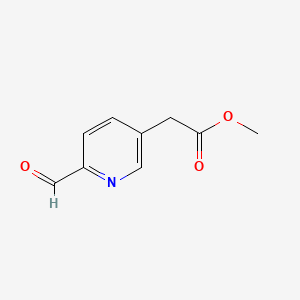
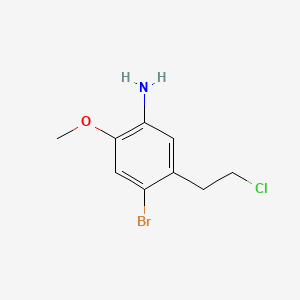



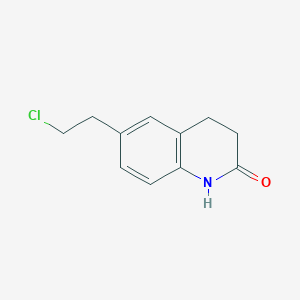
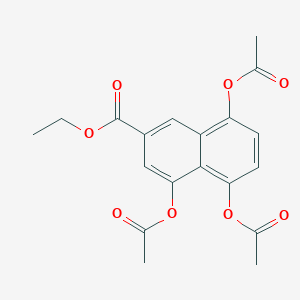
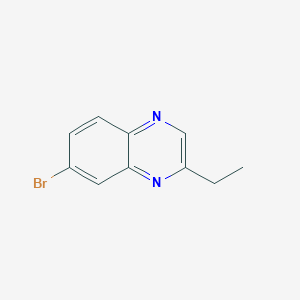
![2,3-Dihydropyrazolo[5,1-b]oxazole-3-methanol](/img/structure/B13926737.png)
